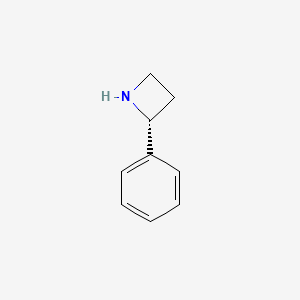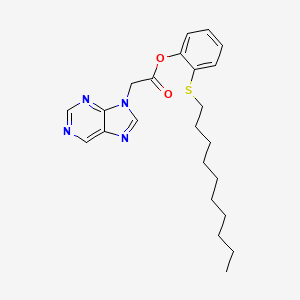
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate is a complex organic compound that combines a phenyl group with a decylthio substituent and a purine moiety
Métodos De Preparación
The synthesis of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decylthio Group: The decylthio group can be introduced through a nucleophilic substitution reaction where a decylthiol reacts with a suitable halide.
Attachment to the Phenyl Ring: The decylthio group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Coupling with Purine Moiety: The final step involves coupling the phenyl ring with the purine moiety through an esterification reaction, forming the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the ester or purine moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s purine moiety makes it of interest in studies related to nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to purine receptors or enzymes involved in nucleotide metabolism. This interaction can modulate biological pathways, leading to various effects depending on the specific target.
Comparación Con Compuestos Similares
Similar compounds include other purine derivatives and phenyl esters. For example:
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with a different substituent on the purine moiety.
Phenyl [6-(decylsulfanyl)-9H-purin-9-yl]acetate: Similar structure but with variations in the substituents.
The uniqueness of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate lies in its specific combination of a decylthio group and a purine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H30N4O2S |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
(2-decylsulfanylphenyl) 2-purin-9-ylacetate |
InChI |
InChI=1S/C23H30N4O2S/c1-2-3-4-5-6-7-8-11-14-30-21-13-10-9-12-20(21)29-22(28)16-27-18-26-19-15-24-17-25-23(19)27/h9-10,12-13,15,17-18H,2-8,11,14,16H2,1H3 |
Clave InChI |
FDOFZZWTICCQHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1=CC=CC=C1OC(=O)CN2C=NC3=CN=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




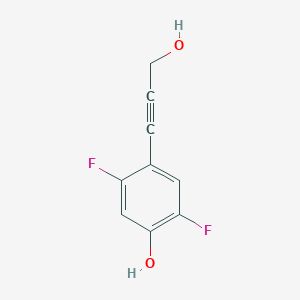
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
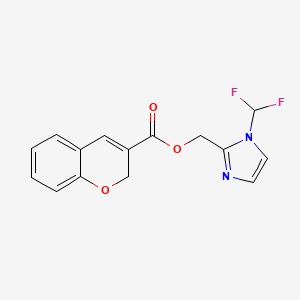


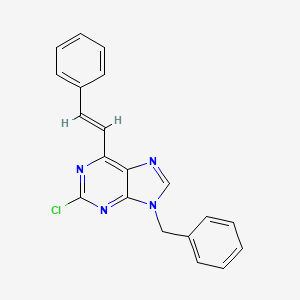
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


